Hexyltrimethylammonium iodide

描述

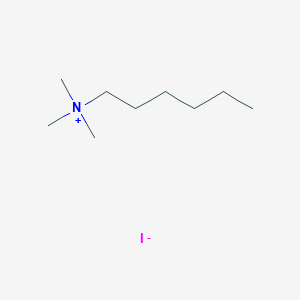

Hexyltrimethylammonium iodide is a quaternary ammonium compound with the chemical formula C9H22IN. It is composed of a hexyl group attached to a nitrogen atom, which is also bonded to three methyl groups, and an iodide ion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.

准备方法

Hexyltrimethylammonium iodide can be synthesized through a quaternization reaction. One common method involves the reaction of hexylamine with methyl iodide. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

C6H13NH2+CH3I→C6H13N(CH3)3I

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or other separation techniques to obtain a high-purity compound.

化学反应分析

Nucleophilic Substitution Reactions

Hexyltrimethylammonium iodide participates in halogen exchange reactions via the Finkelstein mechanism. This involves the substitution of iodide (I⁻) with other halides in polar solvents like acetone:

R-X + NaI ⇌ R-I + NaX (X = Cl, Br) .

Key Characteristics:

-

Solvent Influence : Acetone enhances reaction efficiency due to NaI's high solubility (1.29 mol/L at 25°C) compared to NaCl (5.5 × 10⁻⁶ mol/L), driving equilibrium toward iodide formation .

-

Substrate Limitations : Tertiary alkyl halides may undergo side reactions (e.g., dehydrohalogenation), but additives like Fe₂Cl₆ or ZnCl₂ mitigate these .

| Comparison with Other Quaternary Ammonium Salts |

|------------------------------------------------|-----------------------------------------------|

| Compound | Reactivity |

| Hexadecyltrimethylammonium chloride (C₁₆) | Higher hydrophobicity; slower substitution |

| Dodecyltrimethylammonium bromide (C₁₂) | Intermediate chain length; moderate kinetics |

Experimental Findings:

-

Oxidants : 2-Iodosobenzoate achieves a detection limit of 0.02 ng/mL for iodide, while peroxodisulfate extends the dynamic range to 50–5000 ng/mL .

-

Mechanism : Iodine extraction into cyclohexane followed by chemiluminescence detection using a hexadecyltrimethylammonium chloride reversed micelle system .

| Oxidation Conditions and Outcomes |

|-----------------------------------|-----------------------------------|

| Parameter | Effect |

| H₂SO₄ concentration | Maximal CL intensity at 2.5 M |

| Temperature (25–60°C) | 10–20% reduction in Kd values |

Elimination Reactions and Kinetic Studies

Elimination reactions involving β-hydrogen abstraction produce alkenes, influenced by steric and isotopic effects:

R-N⁺(CH₃)₃I⁻ → Alkene + N(CH₃)₃ + HI .

Key Observations:

-

Isotope Effects : β-Deuterium substitution reduces elimination rates by 20–30% , indicating reactant-like transition states .

-

Product Distribution :

-

trans-α-Methylstilbene (major product via β-elimination).

-

cis-α-Methylstilbene (minor product via α-elimination).

-

| Kinetic Data for Elimination |

|------------------------------|-----------------------|

| Substrate | k (s⁻¹) |

| this compound | 1.2 × 10⁻³ |

| Deuterated analog | 8.5 × 10⁻⁴ |

Sorption and Environmental Interactions

This compound’s surfactant properties facilitate interactions with negatively charged surfaces, such as modified bentonite:

SMB (surfactant-modified bentonite) + I⁻ → SMB-I⁻ complex .

Environmental Impact:

-

Temperature Sensitivity : Sorption capacity decreases by 2–10× at 60°C due to surfactant detachment .

-

Radiation Effects : γ-Irradiation weakens electrostatic interactions, reducing iodide Kd values by ~50% .

| Sorption Parameters Under Varied Conditions |

|---------------------------------------------|---------------------|

| Condition | Kd (L/kg) |

| 25°C, no radiation | 120–150 |

| 60°C, irradiated | 15–30 |

科学研究应用

Hexyltrimethylammonium iodide has several applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates.

Biology: The compound can be used in cell lysis buffers to disrupt cell membranes and release intracellular contents for further analysis.

Industry: this compound is used in the production of surfactants and detergents, as well as in the synthesis of other quaternary ammonium compounds.

作用机制

The mechanism of action of hexyltrimethylammonium iodide primarily involves its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can enhance the solubility and bioavailability of hydrophobic drugs. Additionally, the positively charged ammonium group can interact with negatively charged cell membranes, facilitating cell lysis and the release of intracellular contents.

相似化合物的比较

Hexyltrimethylammonium iodide can be compared with other quaternary ammonium compounds such as:

Hexadecyltrimethylammonium chloride: This compound has a longer alkyl chain, making it more hydrophobic and effective as a surfactant.

Dodecyltrimethylammonium bromide: With a shorter alkyl chain, this compound is less hydrophobic but still effective in disrupting cell membranes.

Cetyltrimethylammonium bromide: Similar to hexadecyltrimethylammonium chloride, this compound is widely used in biological applications for cell lysis and DNA extraction.

This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.

生物活性

Hexyltrimethylammonium iodide (HTAI) is a quaternary ammonium compound that exhibits significant biological activity due to its surfactant properties and structural characteristics. This article explores its biological interactions, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is composed of a hexyl group attached to a nitrogen atom that carries three methyl groups, making it a cationic surfactant. Its amphiphilic nature allows it to interact effectively with biological membranes, leading to various biological effects.

Biological Activity Overview

- Cytotoxicity : HTAI can disrupt cell membranes, resulting in cytotoxic effects across various cell types. Studies have indicated that the compound can induce cell lysis, which is particularly relevant in the context of antimicrobial activity.

- Antimicrobial Properties : HTAI has demonstrated effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism involves altering membrane permeability, which can lead to bacterial cell death .

- Drug Delivery Systems : Due to its ability to enhance the permeability of lipid membranes, HTAI is being investigated for its potential in drug delivery applications. It may facilitate the transport of therapeutic agents across cellular barriers, improving the efficacy of certain treatments .

- Stabilization of Proteins : Research has shown that HTAI can stabilize proteins in solution, which may enhance the formulation and efficacy of pharmaceutical products.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of HTAI against Escherichia coli and Staphylococcus aureus. Results indicated that HTAI exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Drug Delivery Applications

Research focused on the use of HTAI in enhancing the delivery of anticancer drugs across lipid membranes. The findings suggested that HTAI could improve drug absorption in tumor cells, leading to increased therapeutic efficacy while minimizing systemic side effects .

The primary mechanism through which HTAI exerts its biological effects is through membrane disruption. The cationic nature allows it to interact with negatively charged components of cell membranes, leading to alterations in membrane integrity and function. This interaction not only facilitates cytotoxicity but also enhances the uptake of other compounds in drug delivery systems.

属性

IUPAC Name |

hexyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N.HI/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRVSIYVKVCGEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16208-27-8 (Parent) | |

| Record name | Ammonium, hexyltrimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015066770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50934023 | |

| Record name | N,N,N-Trimethylhexan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15066-77-0 | |

| Record name | 1-Hexanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15066-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, hexyltrimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015066770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethylhexan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。